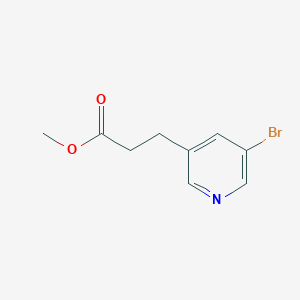
Methyl 3-(5-bromopyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propionic acid methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 3-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-pyridinecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3-(5-substituted-pyridin-3-yl)-propionic acid methyl ester derivatives.
Reduction: Formation of 3-(5-Bromo-pyridin-3-yl)-propanol or 3-(5-Bromo-pyridin-3-yl)-propionic acid.
Oxidation: Formation of 3-(5-Bromo-pyridin-3-yl)-propionic acid.
Scientific Research Applications
Methyl 3-(5-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromopyridin-3-yl)propanoate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-pyridin-3-yl)-propionic acid methyl ester
- 3-(5-Iodo-pyridin-3-yl)-propionic acid methyl ester
- 3-(5-Fluoro-pyridin-3-yl)-propionic acid methyl ester
Uniqueness
Methyl 3-(5-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 3-(5-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 |
InChI Key |
IUJIWYVYXFVORH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















